![molecular formula C13H11NO4 B12601492 (6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one CAS No. 873316-12-2](/img/structure/B12601492.png)
(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one is a complex organic compound characterized by its unique structure, which includes a pyran ring fused with a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with a suitable diene under acidic conditions to form the desired pyranone structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can optimize the reaction efficiency and reduce production costs. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted pyranones, which can have different properties and applications.
Applications De Recherche Scientifique
(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in cellular pathways. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6S)-6-[2-(4-Methoxyphenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one
- (6S)-6-[2-(4-Chlorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one
Uniqueness
Compared to similar compounds, (6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
873316-12-2 |
|---|---|
Formule moléculaire |
C13H11NO4 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
(2S)-2-[2-(4-nitrophenyl)ethenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H11NO4/c15-13-3-1-2-12(18-13)9-6-10-4-7-11(8-5-10)14(16)17/h1,3-9,12H,2H2/t12-/m0/s1 |
Clé InChI |
UANUUUGGDKRWDE-LBPRGKRZSA-N |
SMILES isomérique |
C1C=CC(=O)O[C@@H]1C=CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1C=CC(=O)OC1C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12601413.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12601421.png)
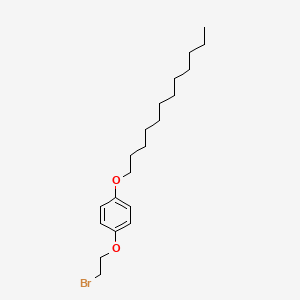
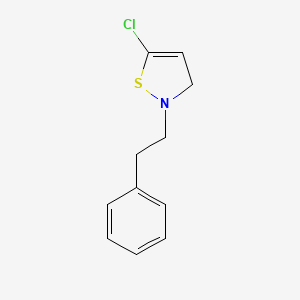
![N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine](/img/structure/B12601435.png)

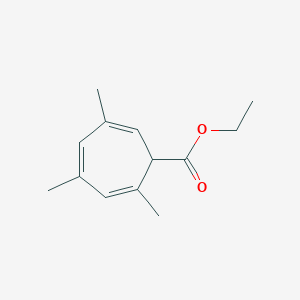
![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
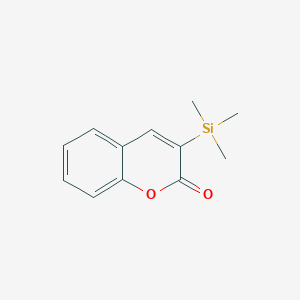
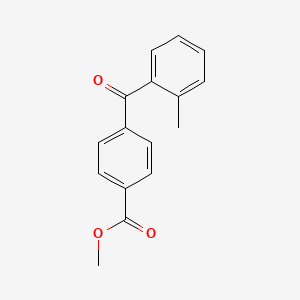
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
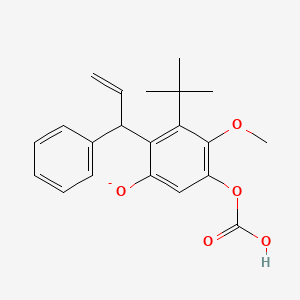
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
